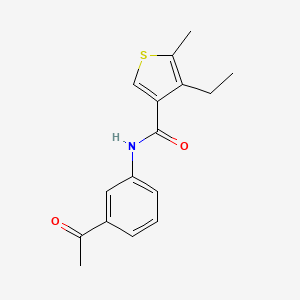

![molecular formula C14H11N3O2 B2940477 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 524726-20-3](/img/structure/B2940477.png)

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is a compound with the CAS Number: 524726-20-3 . It has a molecular weight of 253.26 . The compound is solid in its physical form .

Synthesis Analysis

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H11N3O2/c1-10-4-3-7-16-9-13 (15-14 (10)16)11-5-2-6-12 (8-11)17 (18)19/h2-9H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 253.26 . The InChI Code for this compound is 1S/C14H11N3O2/c1-10-4-3-7-16-9-13 (15-14 (10)16)11-5-2-6-12 (8-11)17 (18)19/h2-9H,1H3 .Aplicaciones Científicas De Investigación

Antiulcer Agents and Cytoprotection

A novel class of antiulcer agents, the substituted imidazo[1,2-a]pyridines, has been identified. These compounds exhibit gastric antisecretory and cytoprotective properties without being histamine (H2) receptor antagonists or prostaglandin analogues. The mechanism involves possibly inhibiting the H+/K+-ATPase enzyme, critical in gastric acid secretion. SCH 28080 (27) is one example that has been identified for clinical evaluation (Kaminski et al., 1985). Further research on this class led to the identification of analogues like 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (6), which exhibit a combination of antisecretory and cytoprotective activity in animal models while eliminating the adverse effects of the prototype SCH 28080 (Kaminski et al., 1987).

Synthetic Chemistry and Structural Analysis

Synthetic Applications in Organic Chemistry

The imidazo[1,2-a]pyridine system is a focal point for constructing novel organic compounds. For instance, a new strategy for the construction of the 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone was developed, leading to the formation of derivatives with significant antiproliferative activity against human colon cancer cell lines. This demonstrates the utility of imidazo[1,2-a]pyridine derivatives in the synthesis of biologically active compounds (Zhang et al., 2019).

Crystal Structures and Charge Distributions

X-ray structural investigations of imidazo[1,2-a]pyridine derivatives and their salts have been performed, offering insights into their geometric and electronic structures. For instance, the insertion of a nitro-group induces changes in the electron density distribution in the bicyclic unit of such compounds, which is critical for understanding their chemical behavior and potential applications in various domains (Tafeenko et al., 1996).

Catalytic and Biological Activity

Catalytic Activities

Imidazo[1,2-a]pyridine derivatives have been shown to serve as effective catalysts for certain chemical reactions. For example, copper (II), iron (II), and zinc (II) complexes of imidazo[1,2-a]pyridine derivatives have demonstrated efficacy as catalysts in the oxidation of catechol to o-quinone, suggesting their potential utility in various chemical processes (Saddik et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .

Result of Action

Imidazo[1,2-a]pyridines have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Propiedades

IUPAC Name |

8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-10-4-3-7-16-9-13(15-14(10)16)11-5-2-6-12(8-11)17(18)19/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHFGVSJJRRHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

![5,7-Dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2940402.png)

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)

![N-(2-fluorobenzyl)-1-{4-[(2-methylbenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940409.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2940410.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)

![8-(4-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940414.png)